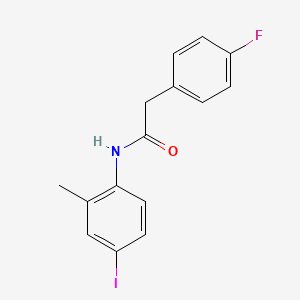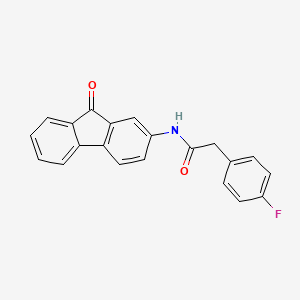![molecular formula C19H21NO5 B4405739 methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405739.png)
methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate
Vue d'ensemble
Description
Methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate, also known as MIBE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIBE is a member of the benzoate ester family and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis in cancer cells and may have potential as a cancer treatment. This compound has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate is its potential as a cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of a variety of diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate. One area of interest is in the development of new cancer treatments. This compound has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop targeted therapies. Finally, this compound may have potential applications in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, and further research is needed to explore these possibilities.
Conclusion:
This compound, or this compound, is a chemical compound with potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, and may be useful in the development of new treatments for a variety of diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases.
Applications De Recherche Scientifique
Methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of cancer research. This compound has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
methyl 4-[2-oxo-2-(2-propan-2-yloxyanilino)ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(2)25-17-7-5-4-6-16(17)20-18(21)12-24-15-10-8-14(9-11-15)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSLONPXJFXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-fluorobenzamide](/img/structure/B4405659.png)
![4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4405670.png)


![1-[4-(allyloxy)benzoyl]azepane](/img/structure/B4405701.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)
![1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B4405708.png)

![4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4405717.png)
![2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4405725.png)
![4-[3-(3,5-dimethyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B4405727.png)
![methyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4405733.png)

![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4405753.png)